molecular formula C8H13Cl2N3 B1270837 3-(Aminomethyl)benzimidamide dihydrochloride CAS No. 328552-96-1

3-(Aminomethyl)benzimidamide dihydrochloride

Cat. No. B1270837
M. Wt: 222.11 g/mol
InChI Key: UVUKPVGDBSBZDF-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)benzimidamide dihydrochloride” is a chemical compound with the CAS Number: 328552-96-1 . It has a molecular weight of 222.12 and its IUPAC name is 3-(aminomethyl)benzenecarboximidamide dihydrochloride .


Molecular Structure Analysis

The InChI code for “3-(Aminomethyl)benzimidamide dihydrochloride” is 1S/C8H11N3.2ClH/c9-5-6-2-1-3-7(4-6)8(10)11;;/h1-4H,5,9H2,(H3,10,11);2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(Aminomethyl)benzimidamide dihydrochloride” is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Amino Amide Salts : Research by Avila-Montiel et al. (2015) involved synthesizing amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids. X-ray diffraction studies revealed the importance of anions' geometries, charges, and sizes in forming strong hydrogen bond interactions.

  • Coordination Complex Synthesis : Falcón-León et al. (2014) synthesized quaternary coordination complexes using 2-(aminomethyl)benzimidazole di-hydrochloride. X-ray diffraction and spectroscopy studies were conducted to understand the complexes' molecular structures.

Antioxidant Properties

  • In Vitro Antioxidant Activity : Dianov (2007) synthesized 3-aminomethyl-substituted thiazolo[3,2-a]benzimidazoles, testing their antioxidant properties in vitro. The compounds exhibited varying degrees of inhibition of adrenaline oxidation.

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Research by Tang et al. (2013) indicated that benzimidazole derivatives, including 2-aminomethyl benzimidazole, acted as inhibitors for mild steel corrosion in acidic media. The efficiency of these inhibitors was influenced by their molecular structure.

Pharmaceutical Chemistry

  • Synthesis of Benzimidazole Derivatives : El-Ablack (2011) studied the reaction of 2-(aminomethyl)benzimidazole dihydrochloride with various compounds, leading to the formation of several derivatives, which were then screened for antibacterial and antifungal activity.

  • Synthesis of Imidazo[1,2-a]benzimidazoles : Anisimova et al. (2004) synthesized imidazo[1,2-a]benzimidazole derivatives and studied their pharmacological properties, revealing a broad spectrum of activity.

Electrochemical Studies

  • Electroreduction for Primary Amine Preparation : Krishnan et al. (1978) described an electrolytic reduction method for preparing 3-aminomethylpyridine dihydrochloride, highlighting its application in synthesizing primary amines.

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . The precautionary statements associated with it are P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(aminomethyl)benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c9-5-6-2-1-3-7(4-6)8(10)11;;/h1-4H,5,9H2,(H3,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUKPVGDBSBZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373384
Record name 3-(Aminomethyl)benzene-1-carboximidamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)benzimidamide dihydrochloride

CAS RN

328552-96-1
Record name 3-(Aminomethyl)benzene-1-carboximidamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)benzene-1-carboximidamide dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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